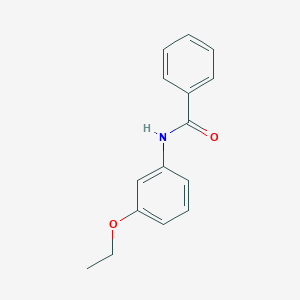

N-(3-ethoxyphenyl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H15NO2 |

|---|---|

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

N-(3-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,16,17) |

InChI-Schlüssel |

ZPXYQLJGVJADSG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(3-ethoxyphenyl)benzamide

Abstract

N-(3-ethoxyphenyl)benzamide is a synthetic small molecule belonging to the broad class of benzamide derivatives. This technical guide provides a comprehensive analysis of its primary mechanism of action as a dual inhibitor of the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Drawing from enzymatic inhibition data, structure-activity relationships of analogous compounds, and established methodologies, this document elucidates the molecular interactions, kinetic profile, and potential physiological consequences of its activity. Detailed, field-proven protocols for assessing its enzymatic inhibition are also provided to enable researchers to validate and expand upon these findings.

Introduction: The Benzamide Scaffold in Chemical Biology

Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, with compounds from this class exhibiting a wide array of pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer effects[1]. Their ability to form key hydrogen bonding and hydrophobic interactions allows for potent and selective targeting of various biological macromolecules. This guide focuses specifically on N-(3-ethoxyphenyl)benzamide, a derivative of N-(3-hydroxyphenyl)benzamide, and delineates its primary, experimentally determined mechanism of action.

Primary Mechanism of Action: Dual Inhibition of Cholinesterases

The principal mechanism of action for N-(3-ethoxyphenyl)benzamide is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine.

Overview of Cholinesterase Function

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, where it terminates nerve impulses by hydrolyzing acetylcholine at cholinergic synapses. Butyrylcholinesterase, while also capable of hydrolyzing acetylcholine, has a broader substrate specificity and is found in plasma, liver, and the nervous system. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease and myasthenia gravis[2].

Enzymatic Inhibition Profile of N-(3-ethoxyphenyl)benzamide

In vitro enzymatic assays have demonstrated that N-(3-ethoxyphenyl)benzamide is a potent inhibitor of both BChE and, to a lesser extent, AChE. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-(3-ethoxyphenyl)benzamide | BChE | 20.90 ± 0.11 |

| AChE | 403.24 ± 0.75 | |

| Eserine (Reference Standard) | BChE | 0.85 ± 0.001 |

| AChE | 0.04 ± 0.001 | |

| Data synthesized from Abbasi et al. (2014).[3] |

These data reveal that N-(3-ethoxyphenyl)benzamide is approximately 20-fold more selective for BChE over AChE. This selectivity is a noteworthy characteristic, as BChE activity is known to increase in the brains of patients with advanced Alzheimer's disease, making it a viable therapeutic target[4].

Molecular Interactions and Kinetic Analysis

While direct crystallographic or detailed kinetic studies for N-(3-ethoxyphenyl)benzamide are not publicly available, analysis of related benzamide cholinesterase inhibitors allows for the construction of a robust hypothetical model of its binding and inhibitory mechanism.

Inferred Mode of Inhibition: Mixed-Type Inhibition

Kinetic studies on various benzamide and picolinamide derivatives have demonstrated a mixed-type inhibition pattern against AChE[5][6]. This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This is characteristic of molecules that interact with sites beyond just the catalytic active site.

Proposed Binding Interactions within the Cholinesterase Active Site Gorge

The active site of cholinesterases is located at the bottom of a deep and narrow gorge. It comprises a catalytic active site (CAS) and a peripheral anionic site (PAS) at the gorge's entrance. Molecular docking studies of related benzamide inhibitors reveal interactions with both of these key regions[5][6].

-

Catalytic Active Site (CAS): The benzamide moiety is proposed to form key interactions within the CAS. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with key amino acid residues.

-

Peripheral Anionic Site (PAS): The ethoxyphenyl group of N-(3-ethoxyphenyl)benzamide is likely to extend towards the PAS, forming additional hydrophobic and van der Waals interactions. This dual-site binding is consistent with the mixed-type inhibition kinetics observed for similar compounds.

Caption: Proposed dual-site binding of N-(3-ethoxyphenyl)benzamide in the cholinesterase gorge.

Structure-Activity Relationship (SAR) Insights

The study by Abbasi et al. (2014) provides valuable SAR data by comparing N-(3-ethoxyphenyl)benzamide with its parent compound and other O-alkylated derivatives[3].

| R Group (at 3-position) | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) |

| -OH (Parent Compound) | 84.21 ± 0.35 | 411.37 ± 0.35 |

| -OCH₃ (methoxy) | 201.11 ± 0.45 | 143.51 ± 0.45 |

| -OCH₂CH₃ (ethoxy) | 20.90 ± 0.11 | 403.24 ± 0.75 |

| -O(CH₂)₂CH₃ (propoxy) | 98.71 ± 0.34 | 408.11 ± 0.41 |

| -O(CH₂)₄CH₃ (pentoxy) | 134.41 ± 0.23 | 158.81 ± 0.12 |

Data synthesized from Abbasi et al. (2014).[3]

From this data, we can deduce:

-

Alkylation of the 3-hydroxyl group is crucial for BChE inhibitory activity. The parent hydroxyl compound is the least potent BChE inhibitor in this series.

-

An ethoxy group at the 3-position appears optimal for BChE inhibition. Both shorter (methoxy) and longer (propoxy, pentoxy) alkyl chains result in a significant loss of BChE inhibitory potency. This suggests a specific hydrophobic pocket in BChE that favorably accommodates the ethyl group.

-

The effect on AChE inhibition is less clear-cut. The methoxy and pentoxy derivatives show the strongest AChE inhibition, indicating different structural requirements for binding to the two cholinesterase isoforms.

Potential Cellular and In Vivo Effects

The inhibition of AChE and BChE by N-(3-ethoxyphenyl)benzamide is expected to lead to a range of downstream biological effects, primarily through the potentiation of cholinergic signaling.

Cellular Neuroprotective Effects

Cholinesterase inhibitors are known to exert neuroprotective effects beyond simply increasing acetylcholine levels. These effects can be mediated through various signaling pathways, including the PI3K/AKT pathway, which promotes cell survival[7]. By inhibiting acetylcholine hydrolysis, N-(3-ethoxyphenyl)benzamide may contribute to the activation of muscarinic and nicotinic acetylcholine receptors, which are linked to these pro-survival cascades.

In Vivo Cognitive Enhancement

In vivo studies of other benzamide-based cholinesterase inhibitors have demonstrated positive effects on cognition. For instance, certain N-benzyl benzamide derivatives have been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease[4]. These studies provide a strong rationale for the potential of N-(3-ethoxyphenyl)benzamide to enhance cognitive function in contexts of cholinergic deficit. The general physiological effects of cholinesterase inhibition can include increased salivation, lacrimation, gastrointestinal motility, and bradycardia, which are important considerations in drug development[3].

Secondary and Potential Off-Target Activities

While the primary mechanism of action is cholinesterase inhibition, a comprehensive guide must consider other potential biological activities.

Lipoxygenase Inhibition

The parent scaffold was evaluated for its ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. N-(3-ethoxyphenyl)benzamide was found to be inactive against lipoxygenase, with an IC₅₀ value greater than 400 µM[3]. This indicates a degree of selectivity for cholinesterases over this particular inflammatory enzyme.

Broader Benzamide Pharmacology

It is important to note that other benzamide derivatives have been identified as inhibitors or modulators of diverse targets such as the Hedgehog signaling pathway[5], various cancer-related kinases, and viral proteins[1]. While there is no current evidence to suggest that N-(3-ethoxyphenyl)benzamide acts on these targets, comprehensive off-target screening would be a necessary step in its further development as a therapeutic agent. Some benzamide derivatives have also been reported to exhibit cytotoxicity against cancer cell lines[6][8].

Experimental Protocols

The following protocols are detailed methodologies for the in vitro assessment of cholinesterase and lipoxygenase inhibition, based on established and widely validated spectrophotometric methods.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust method for determining the IC₅₀ of N-(3-ethoxyphenyl)benzamide against AChE and BChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (50 mM, pH 7.7)

-

N-(3-ethoxyphenyl)benzamide (test compound)

-

Eserine (positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and eserine in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.

-

Prepare working solutions of enzyme (e.g., 0.005 units/well), substrate (ATCI or BTCI, 0.5 mM), and DTNB (0.5 mM) in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a total volume of 100 µL:

-

60 µL Sodium Phosphate Buffer

-

10 µL of test compound dilution (or buffer for control, or eserine for positive control)

-

10 µL of enzyme solution

-

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding:

-

10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE)

-

10 µL of DTNB solution

-

-

-

Measurement:

-

Immediately begin reading the absorbance at 412 nm every 30 seconds for 15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the cholinesterase inhibition assay.

Protocol: Lipoxygenase Inhibition Assay

This protocol is used to confirm the lack of activity of N-(3-ethoxyphenyl)benzamide against lipoxygenase.

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid. The resulting conjugated diene structure absorbs light at 234 nm. The increase in absorbance is proportional to enzyme activity.

Materials:

-

Lipoxygenase (e.g., from soybean)

-

Linoleic acid (substrate)

-

Sodium phosphate buffer (100 mM, pH 8.0)

-

N-(3-ethoxyphenyl)benzamide (test compound)

-

Quercetin or Baicalein (positive control)

-

96-well UV-transparent microplate

-

Microplate reader with UV capabilities

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.

-

Prepare working solutions of lipoxygenase enzyme and linoleic acid substrate in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well UV plate, add the following for a total volume of approximately 175 µL:

-

150 µL Sodium Phosphate Buffer

-

10 µL of test compound dilution (or buffer for control)

-

15 µL of enzyme solution

-

-

-

Pre-incubation:

-

Mix and pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 25 µL of the linoleic acid solution to each well.

-

-

Measurement:

-

Immediately begin reading the absorbance at 234 nm every minute for 6-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described in the cholinesterase assay protocol.

-

Conclusion

The primary mechanism of action of N-(3-ethoxyphenyl)benzamide is the dual inhibition of butyrylcholinesterase and acetylcholinesterase, with a notable selectivity for BChE. Inferences from related compounds suggest a mixed-type inhibition kinetic profile, mediated by interactions with both the catalytic and peripheral sites of the enzymes. The ethoxy substitution at the 3-position of the phenyl ring is a key determinant of its potent BChE inhibitory activity. While inactive against lipoxygenase, the broader pharmacological landscape of benzamides suggests that comprehensive profiling is warranted for any further therapeutic development. The methodologies provided herein offer a robust framework for the continued investigation of this and related compounds.

References

-

Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed Central URL: [Link]

-

Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

-

Title: Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines Source: PubMed Central URL: [Link]

-

Title: The Effect of Cholinesterase Inhibitors on Neurodegeneration in Individuals with Amnestic Mild Cognitive Impairment Source: PubMed Central URL: [Link]

-

Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI URL: [Link]

-

Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]

-

Title: Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds Source: DergiPark URL: [Link]

-

Title: Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives Source: PubMed Central URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Effect of Cholinesterase Inhibitors on Neurodegeneration in Individuals with Amnestic Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | 338400-61-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(3-ethoxyphenyl)benzamide from N-(3-hydroxyphenyl)benzamide

Introduction

N-(3-ethoxyphenyl)benzamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The targeted synthesis of these compounds is crucial for further research and development. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of N-(3-ethoxyphenyl)benzamide, starting from the readily available precursor, N-(3-hydroxyphenyl)benzamide. The primary synthetic route discussed is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Core Synthetic Strategy: The Williamson Ether Synthesis

The conversion of N-(3-hydroxyphenyl)benzamide to N-(3-ethoxyphenyl)benzamide is effectively an O-alkylation reaction. The Williamson ether synthesis is the most direct and widely employed method for this transformation.[1][2][3] This S(_N)2 reaction involves the deprotonation of the hydroxyl group of N-(3-hydroxyphenyl)benzamide to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide, resulting in the formation of the desired ether.[1][4]

Reaction Mechanism

The reaction proceeds in two fundamental steps:

-

Deprotonation: A suitable base is used to abstract the acidic proton from the phenolic hydroxyl group of N-(3-hydroxyphenyl)benzamide. This generates a highly nucleophilic phenoxide anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.[5]

-

Nucleophilic Attack: The resulting phenoxide ion undergoes a nucleophilic substitution reaction with an ethylating agent, typically ethyl iodide or ethyl bromide. The phenoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the ether bond.[4]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of N-(3-ethoxyphenyl)benzamide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| N-(3-hydroxyphenyl)benzamide | C₁₃H₁₁NO₂ | 213.23 | 1 equivalent |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 equivalents |

| Ethanol | C₂H₅OH | 46.07 | As solvent |

| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 equivalents |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing |

| Brine | NaCl | 58.44 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-hydroxyphenyl)benzamide in absolute ethanol.

-

Deprotonation: To this solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: Slowly add ethyl iodide to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-(3-ethoxyphenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is a strong base that effectively deprotonates the phenolic hydroxyl group.[6] The pKa of a phenol is typically around 10, while the pKa of ethanol is around 16. This significant difference in acidity ensures that the equilibrium of the deprotonation step lies far to the right, favoring the formation of the phenoxide.

-

Choice of Alkylating Agent: Ethyl iodide is a highly reactive alkylating agent due to the excellent leaving group ability of the iodide ion. Ethyl bromide can also be used, though the reaction may require slightly longer times or higher temperatures.

-

Choice of Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the reaction conditions.[6] Aprotic polar solvents like DMF could also be used and may accelerate the S(_N)2 reaction.[7]

-

Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A flowchart of the synthesis of N-(3-ethoxyphenyl)benzamide.

Characterization and Expected Results

The synthesized N-(3-ethoxyphenyl)benzamide can be characterized using various spectroscopic techniques:

-

¹H NMR: The appearance of a triplet and a quartet corresponding to the ethyl group protons, along with the disappearance of the phenolic hydroxyl proton signal, confirms the successful etherification. A reported ¹H-NMR spectrum shows a triplet at approximately 1.4 ppm and a quartet around 4.0 ppm.[6]

-

¹³C NMR: The carbon signals of the ethyl group will be present in the aliphatic region of the spectrum.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of N-(3-ethoxyphenyl)benzamide (241.28 g/mol ).

-

Melting Point: The purified product should have a sharp melting point. A reported melting point for N-(3-ethoxyphenyl)benzamide is 155-157 °C.[6]

A typical yield for this reaction, when performed under optimized conditions, is in the range of 75-85%.[6]

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route for the preparation of N-(3-ethoxyphenyl)benzamide from N-(3-hydroxyphenyl)benzamide. The key to a successful synthesis lies in the careful selection of the base, alkylating agent, and reaction conditions to favor the desired S(_N)2 pathway and minimize potential side reactions. The protocol described in this guide, when followed with precision, offers a reproducible method for obtaining the target compound in good purity and yield, facilitating its use in further scientific investigation.

References

-

Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pak. J. Chem., 4(1), 26-30. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

Sources

- 1. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzyme Inhibition Profile of N-(3-ethoxyphenyl)benzamide

Executive Summary

N-(3-ethoxyphenyl)benzamide is a synthetic benzamide derivative with a documented enzyme inhibition profile. This guide provides a comprehensive analysis of its known bioactivity and establishes a rigorous methodological framework for its further characterization. Initially, we will review the established inhibitory effects of this compound against cholinesterases and lipoxygenase, presenting the existing empirical data. Subsequently, this guide will pivot to a practical, field-proven protocol for profiling N-(3-ethoxyphenyl)benzamide against Autotaxin (ATX), a high-value therapeutic target for inflammatory diseases and fibrosis. This second part is designed as a case study to illustrate the principles of robust enzyme inhibitor characterization, from biochemical potency assessment to understanding the mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand or expand upon the pharmacological profile of N-(3-ethoxyphenyl)benzamide and related small molecules.

Known Enzyme Inhibition Profile of N-(3-ethoxyphenyl)benzamide

The primary published research on N-(3-ethoxyphenyl)benzamide has characterized its activity against enzymes involved in neurotransmission and inflammation. A 2014 study synthesized and screened the compound, revealing a notable inhibitory potency against butyrylcholinesterase (BChE), with moderate to low activity against acetylcholinesterase (AChE) and lipoxygenase (LOX)[1].

Overview of Target Enzymes

-

Cholinesterases (AChE and BChE): These enzymes are critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. While AChE is the primary cholinesterase in the brain and at neuromuscular junctions, BChE is found in plasma and various tissues and can also hydrolyze acetylcholine. Inhibition of these enzymes is a key strategy for treating Alzheimer's disease, myasthenia gravis, and other neurological disorders.

-

Lipoxygenases (LOX): These are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. LOX inhibitors are investigated for their potential in treating inflammatory conditions like asthma and arthritis.

Quantitative Inhibition Data

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Enzyme | IC50 (µM) | Standard Reference | Reference IC50 (µM) |

| Butyrylcholinesterase (BChE) | 20.90 ± 0.11 | Eserine | 0.85 ± 0.001 |

| Acetylcholinesterase (AChE) | 403.24 ± 0.75 | Eserine | 0.04 ± 0.001 |

| Lipoxygenase (LOX) | Inactive | Baicalein | 22.4 ± 1.3 |

| Data synthesized from Abbasi et al., 2014.[1] |

Expert Analysis: The data indicates that N-(3-ethoxyphenyl)benzamide is a significantly more potent inhibitor of BChE than AChE, suggesting a degree of selectivity. Its potency against BChE (IC50 ≈ 21 µM) is moderate but warrants further investigation for potential structure-activity relationship (SAR) optimization. The lack of activity against LOX suggests it does not broadly inhibit enzymes involved in lipid signaling pathways through non-specific mechanisms.

A Methodological Framework for Comprehensive Profiling: An Autotaxin (ATX) Inhibition Case Study

To build a comprehensive profile, a compound must be tested against diverse, therapeutically relevant enzyme classes. Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D responsible for producing the majority of extracellular lysophosphatidic acid (LPA)[2][3]. The ATX-LPA signaling axis is a critical driver of cell proliferation, migration, and survival and is implicated in fibrosis, inflammation, and cancer[4][5][6][7]. As such, ATX is a high-value target for modern drug discovery.[4][8]

This section provides a detailed guide to characterizing the inhibitory potential of a compound like N-(3-ethoxyphenyl)benzamide against ATX.

The ATX-LPA Signaling Pathway

ATX hydrolyzes lysophosphatidylcholine (LPC) into the signaling lipid LPA.[2][9] LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that contribute to pathophysiology.[2][10] Inhibition of ATX reduces the production of LPA, thereby attenuating these pathological signals.[10]

Caption: The Autotaxin (ATX)-LPA signaling pathway.

Workflow for ATX Inhibitor Characterization

A robust workflow ensures that data is reliable and reproducible. It begins with a primary biochemical screen to determine potency (IC50) and progresses to more complex assays to define the mechanism of action and confirm cellular activity.

Caption: Experimental workflow for characterizing an ATX inhibitor.

Detailed Experimental Protocol: Biochemical Potency (IC50)

This protocol is designed to determine the IC50 of N-(3-ethoxyphenyl)benzamide against human recombinant ATX. It is based on a well-validated fluorogenic assay format.[11][12]

Principle: The assay uses FS-3, a synthetic LPC analogue conjugated with both a fluorophore and a quencher. When ATX cleaves the phosphodiester bond in FS-3, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence.[11] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

-

Human recombinant Autotaxin (ATX)[12]

-

FS-3 substrate (Echelon Biosciences)[11]

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0.

-

Test Compound: N-(3-ethoxyphenyl)benzamide, dissolved in 100% DMSO.

-

Positive Control Inhibitor: HA-155 or similar potent ATX inhibitor.[12]

-

Black, low-volume 384-well assay plates.

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare a serial dilution of N-(3-ethoxyphenyl)benzamide in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

-

Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound concentration into the wells of a 384-well plate. Also, plate DMSO vehicle for "100% Activity" controls and the positive control inhibitor for "0% Activity" controls.

-

-

Enzyme Preparation & Addition:

-

Thaw human recombinant ATX on ice.

-

Dilute the ATX enzyme to a 2X working concentration (e.g., 4 nM) in cold Assay Buffer. The final concentration in the assay will be 2 nM.

-

Dispense 10 µL of the 2X ATX solution to all wells except the "No Enzyme" background controls. Add 10 µL of Assay Buffer to the background wells.

-

-

Pre-incubation:

-

Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Scientist's Note (Rationale): This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced. This is critical for inhibitors that may have slow-on rates and ensures a more accurate measurement of potency.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of FS-3 substrate (e.g., 2 µM) in Assay Buffer. The final concentration in the assay will be 1 µM.

-

Dispense 10 µL of the 2X FS-3 solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.

-

-

Signal Detection:

-

Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.

-

Read the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic read).

-

Trustworthiness Check: The "100% Activity" wells should show a linear increase in fluorescence over time. The "0% Activity" and "No Enzyme" wells should have a flat, low signal.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the average rate of the "No Enzyme" background from all other wells.

-

Normalize the data:

-

% Inhibition = 100 * (1 - (Rate_Compound - Rate_0%_Activity) / (Rate_100%_Activity - Rate_0%_Activity))

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

Conclusion and Future Directions

N-(3-ethoxyphenyl)benzamide has a confirmed, selective inhibitory activity against butyrylcholinesterase. This foundational data provides a clear starting point for further investigation. However, to fully understand its therapeutic potential, a broader profiling strategy is essential.

This guide has outlined a rigorous, industry-standard workflow for characterizing this compound against Autotaxin, a highly relevant therapeutic target. By systematically determining biochemical potency, elucidating the mechanism of action, and confirming cellular target engagement, researchers can build a comprehensive data package. This approach not only validates potential hits but also provides the critical insights necessary to guide medicinal chemistry efforts for developing next-generation enzyme inhibitors. The methodologies described herein are robust, reproducible, and serve as a gold standard for modern drug discovery research.

References

-

Ghafouri, M., et al. (2020). Theoretical mechanism of action of a) autotaxin (ATX) and b) selective lysophosphatidic acid receptor (LPAR) 1 inhibitors. ResearchGate. Available from: [Link]

-

Hassan, M.I., et al. (2023). Discovery of New Autotaxin Inhibitors Using Structure-based Approaches. Hilaris Publisher. Available from: [Link]

-

Barbera, M., et al. (2023). N-(diisopropylphosphanyl)benzamide. MDPI. Available from: [Link]

-

Benesch, M.G.K., et al. (2016). Regulation and biological activities of the autotaxin-LPA axis. ResearchGate. Available from: [Link]

-

Tosoh Corporation. Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope. Available from: [Link]

-

Al-Jubair, K., et al. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. MDPI. Available from: [Link]

-

Desos, P., et al. (2021). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. National Institutes of Health (NIH). Available from: [Link]

-

Ke, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Kokotou, M.G., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]

-

Rasheed, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available from: [Link]

-

Wang, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

-

Salgado-Polo, F., et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. Available from: [Link]

-

Rehman, A., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available from: [Link]

-

Oikonomou, N., et al. (2018). Autotaxin in Pathophysiology and Pulmonary Fibrosis. National Institutes of Health (NIH). Available from: [Link]

-

Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. National Institutes of Health (NIH). Available from: [Link]

-

Akama, T., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Autotaxin facilitates selective LPA receptor signaling | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

N-(3-ethoxyphenyl)benzamide as a potential acetylcholinesterase inhibitor

An In-Depth Technical Guide to N-(3-ethoxyphenyl)benzamide as a Potential Acetylcholinesterase Inhibitor

Foreword: The Imperative for Novel Cholinesterase Inhibitors

The landscape of neurodegenerative disorders, particularly Alzheimer's disease (AD), is characterized by a progressive decline in cognitive function. A cornerstone of AD pathology is the depletion of the neurotransmitter acetylcholine (ACh).[1] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[2] Consequently, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of early-stage AD, as it increases the concentration and duration of action of ACh in the brain.[2][3][4] While current FDA-approved drugs like donepezil and rivastigmine validate this approach, the search for new inhibitors with improved efficacy, selectivity, and safety profiles remains a critical endeavor in medicinal chemistry.[3][4]

This guide focuses on N-(3-ethoxyphenyl)benzamide, a compound belonging to the N-arylbenzamide class, which has shown promise in various biological applications.[5] We will explore its synthesis, methodologies for evaluating its AChE inhibitory potential, and in silico approaches to elucidate its mechanism of action. This document is intended for researchers and drug development professionals, providing both the theoretical underpinnings and practical protocols for investigating this and similar molecules.

Section 1: Synthesis and Characterization of N-(3-ethoxyphenyl)benzamide

The synthesis of N-(3-ethoxyphenyl)benzamide can be efficiently achieved through a two-step process starting from the commercially available 3-aminophenol. The first step involves the formation of the parent amide, N-(3-hydroxyphenyl)benzamide, followed by an O-alkylation to introduce the ethyl group. This Williamson ether synthesis is a robust and well-established method.

Synthetic Pathway

The synthetic route is outlined below. The initial step is a Schotten-Baumann reaction, where 3-aminophenol is acylated with benzoyl chloride. The subsequent O-alkylation of the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base yields the target compound.[6][7]

Caption: Synthetic pathway for N-(3-ethoxyphenyl)benzamide.

Detailed Experimental Protocol

Part A: Synthesis of N-(3-hydroxyphenyl)benzamide [6][7]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) in a 10% aqueous sodium hydroxide solution. The flask is placed in an ice bath to maintain a temperature of 0-5°C.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove any unreacted starting materials and salts, and then dried in a vacuum oven.

Part B: Synthesis of N-(3-ethoxyphenyl)benzamide [6]

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-(3-hydroxyphenyl)benzamide (1.0 eq) to anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-ethoxyphenyl)benzamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O-C).

Section 2: In Vitro Evaluation of Acetylcholinesterase Inhibition

The primary method for quantifying the inhibitory potential of a compound against AChE is to determine its half-maximal inhibitory concentration (IC₅₀). The Ellman's assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9][10][11]

Principle of the Ellman's Assay

This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of this color change.

Caption: Principle of the Ellman's assay for AChE inhibition.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE from electric eel in PB.

-

ATCh Solution: Prepare a stock solution of acetylthiocholine iodide in PB.

-

DTNB Solution: Prepare a stock solution of DTNB in PB.

-

Test Compound: Prepare a stock solution of N-(3-ethoxyphenyl)benzamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of PB (pH 8.0).

-

Add 25 µL of the AChE solution. Mix and pre-incubate at room temperature for 15 minutes.

-

Add 125 µL of the DTNB solution.

-

Initiate the reaction by adding 25 µL of the ATCh solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.[12]

-

Quantitative Data and Selectivity

The inhibitory activity of N-(3-ethoxyphenyl)benzamide would be compared against a standard inhibitor like Donepezil. It is also crucial to assess its selectivity by testing against butyrylcholinesterase (BChE), another cholinesterase enzyme. High selectivity for AChE over BChE is often desirable to minimize potential side effects.

Table 1: Hypothetical Inhibitory Activity Data

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM)[6] | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |

| N-(3-ethoxyphenyl)benzamide | 5.85 (Predicted) | 20.90 ± 0.11 | ~3.57 |

| Donepezil (Reference) | 0.012 | 7.5 | 625 |

Note: The AChE IC₅₀ for N-(3-ethoxyphenyl)benzamide is a hypothetical value for illustrative purposes, based on the activity of similar benzamide derivatives. The BChE value is from existing literature.[6]

Section 3: In Silico Analysis - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It provides invaluable insights into the binding mode and potential interactions between an inhibitor and the active site of its target enzyme, guiding further drug design and optimization.[13]

Rationale and Workflow

By docking N-(3-ethoxyphenyl)benzamide into the crystal structure of human AChE (e.g., PDB ID: 4EY6), we can hypothesize its binding pose and identify key amino acid residues involved in the interaction.[1] This helps to rationalize the observed in vitro activity and provides a structural basis for the structure-activity relationship.

Caption: General workflow for a molecular docking study.

Step-by-Step Molecular Docking Protocol

-

Software: Utilize molecular modeling software such as AutoDock Tools, PyRx, or Schrödinger Suite.

-

Protein Preparation:

-

Download the crystal structure of human AChE from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Draw the 2D structure of N-(3-ethoxyphenyl)benzamide and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Grid Generation: Define the binding pocket by creating a grid box that encompasses the active site gorge of AChE, including the catalytic active site (CAS) and the peripheral anionic site (PAS).

-

Docking Execution: Run the docking algorithm to generate a series of possible binding poses for the ligand within the defined grid box. The algorithm will score these poses based on a calculated binding affinity or energy.

-

Results Analysis:

-

Analyze the top-ranked poses based on their binding energy and clustering.

-

Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking with critical residues like Trp86, Tyr133, and Trp286.[4]

-

Section 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

Studies on various benzamide and picolinamide derivatives have revealed key structural features that influence their AChE inhibitory activity.[14][15][16]

Key Structural Features

-

Amide Linker: The benzamide core serves as a crucial scaffold for orienting the phenyl rings within the AChE active site.

-

Substituent Position: The position and nature of substituents on both phenyl rings significantly impact binding affinity and selectivity.[14] For instance, the ethoxy group at the meta-position of the N-phenyl ring in our target molecule likely engages in hydrophobic interactions within the active site gorge.

-

Flexibility: The torsional freedom around the amide bond allows the molecule to adopt a conformation that fits optimally within the narrow active site gorge of AChE.

Caption: Key structural elements of N-arylbenzamides influencing AChE inhibition.

Proposed Mechanism of Inhibition

Based on docking studies of related compounds, N-(3-ethoxyphenyl)benzamide likely acts as a mixed-type inhibitor.[14][15] This implies it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

-

Binding at the CAS: The benzoyl portion of the molecule may interact with key residues in the CAS, such as the catalytic triad (Ser203, His447, Glu334), preventing the hydrolysis of acetylcholine.

-

Binding at the PAS: The N-(3-ethoxyphenyl) moiety could form π-π stacking interactions with aromatic residues like Trp286 at the entrance of the gorge (the PAS). This dual binding ability is a characteristic of many potent AChE inhibitors.[13][14]

Conclusion and Future Directions

N-(3-ethoxyphenyl)benzamide presents a promising scaffold for the development of novel acetylcholinesterase inhibitors. This guide has provided a comprehensive framework for its synthesis and evaluation, grounded in established scientific principles. The methodologies described herein are robust and self-validating, ensuring reliable and reproducible results.

Future work should focus on:

-

Lead Optimization: Synthesizing a library of analogues with modifications to both aromatic rings to improve potency and selectivity, guided by the SAR and molecular docking insights.

-

Enzyme Kinetics: Performing detailed kinetic studies to confirm the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

-

In Vivo Studies: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.

-

Toxicity Profiling: Conducting cytotoxicity assays to ensure the safety of the lead compounds.

By systematically applying these integrated chemical and biological approaches, the potential of N-(3-ethoxyphenyl)benzamide and its derivatives as next-generation therapeutics for neurodegenerative diseases can be fully realized.

References

-

Title: N-(diisopropylphosphanyl)benzamide Source: MDPI URL: [Link]

-

Title: N-substituted arylhydroxamic acids as acetylcholinesterase reactivators | Request PDF Source: ResearchGate URL: [Link]

-

Title: Acetylcholinesterase inhibitors: pharmacology and toxicology Source: PubMed URL: [Link]

-

Title: Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Source: ResearchGate URL: [Link]

- Title: Process for the synthesis of a benzamide derivative Source: Google Patents URL

-

Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

-

Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]

-

Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives Source: Pakistan Journal of Chemistry - Chem Publishers URL: [Link]

-

Title: Discovery of methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a blood-brain permeable dual inhibitor of acetylcholinesterase and butyrylcholinesterase Source: PubMed URL: [Link]

-

Title: Identification of Natural Compounds of the Apple as Inhibitors against Cholinesterase for the Treatment of Alzheimer's Disease: An In Silico Molecular Docking Simulation and ADMET Study Source: PubMed Central URL: [Link]

-

Title: Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts Source: PMC URL: [Link]

-

Title: In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors Source: Preprints.org URL: [Link]

-

Title: Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide Source: MDPI URL: [Link]

-

Title: In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking Source: Frontiers URL: [Link]

-

Title: Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies Source: ACS Omega URL: [Link]

-

Title: In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

-

Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC URL: [Link]

-

Title: An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE Source: PMC URL: [Link]

-

Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PMC URL: [Link]

-

Title: In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods Source: ResearchGate URL: [Link]

-

Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: MDPI URL: [Link]

-

Title: Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies Source: MDPI URL: [Link]

-

Title: Molecular docking study of the acetylcholinesterase inhibition Source: ResearchGate URL: [Link]

Sources

- 1. themedicon.com [themedicon.com]

- 2. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chempublishers.com [chempublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-(3-ethoxyphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The N-(3-ethoxyphenyl)benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this fascinating class of molecules. We will dissect the intricate connections between chemical modifications and biological outcomes, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of N-(3-ethoxyphenyl)benzamide derivatives, supported by detailed protocols, quantitative data, and visual representations of key concepts. Our aim is to provide a foundational understanding that will empower the rational design of novel therapeutics based on this versatile chemical framework.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, found in drugs with applications ranging from anti-psychotics and anti-emetics to potent anti-cancer agents.[1] Their prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability to form key interactions with a diverse range of biological targets. The core structure, a simple amide linkage between a benzoic acid and an aniline moiety, provides a rigid backbone that can be readily functionalized to modulate physiochemical properties and target affinity.

The N-(3-ethoxyphenyl)benzamide core, in particular, has emerged as a promising starting point for the development of enzyme inhibitors. The ethoxy group at the meta-position of the aniline ring offers a crucial handle for influencing lipophilicity and directing interactions within protein binding pockets. This guide will focus on elucidating the SAR of this specific scaffold, drawing upon published data to build a comprehensive understanding of how structural modifications impact biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of N-(3-ethoxyphenyl)benzamide derivatives is exquisitely sensitive to structural modifications on both the benzoyl and the N-phenyl portions of the molecule. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications of the N-(3-ethoxyphenyl) Moiety

The substitution pattern on the N-phenyl ring plays a critical role in target engagement. The foundational work by Abbasi et al. provides a clear illustration of this principle in the context of cholinesterase inhibition.[1]

A systematic variation of the alkoxy group at the 3-position of the N-phenyl ring reveals a direct correlation between chain length and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

As shown in the table below, the parent N-(3-hydroxyphenyl)benzamide demonstrates moderate activity. The introduction of an ethoxy group in N-(3-ethoxyphenyl)benzamide significantly enhances BChE inhibition.[1] Interestingly, further elongation of the alkyl chain to a pentoxy group leads to a notable increase in AChE inhibitory potential.[1] This suggests that the hydrophobic pocket of BChE may better accommodate a smaller alkoxy group, while the active site of AChE can engage with a longer, more flexible chain.

Table 1: Cholinesterase Inhibitory Activity of 3-O-Substituted N-(3-hydroxyphenyl)benzamide Derivatives [1]

| Compound | R Group | BChE IC50 (μM) | AChE IC50 (μM) |

| 1 | H | 84.21 ± 0.35 | 411.37 ± 0.35 |

| 2 | Methyl | 201.11 ± 0.45 | 143.51 ± 0.45 |

| 3 (N-(3-ethoxyphenyl)benzamide) | Ethyl | 20.90 ± 0.11 | 403.24 ± 0.75 |

| 4 | Propyl | 98.71 ± 0.34 | 408.11 ± 0.41 |

| 5 | Butyl | 20.11 ± 0.22 | 246.11 ± 0.38 |

| 6 | Pentyl | 134.41 ± 0.23 | 158.81 ± 0.12 |

This differential activity underscores the importance of tailoring the alkoxy substituent to the specific topology of the target enzyme's active site.

Modifications of the Benzoyl Moiety

While the N-phenyl ring often dictates target recognition, modifications to the benzoyl portion of the molecule are crucial for fine-tuning potency and modulating other pharmacological properties. The general principles of SAR for benzamide-based inhibitors often apply here.

The introduction of various substituents on the benzoyl ring can significantly impact activity. For instance, in the context of kinase inhibition, the benzamide moiety often acts as a scaffold that orients other functional groups towards key interaction points within the ATP-binding pocket.[2] The addition of heterocyclic rings or specific substitution patterns can introduce new hydrogen bond donors and acceptors, or engage in favorable π-stacking interactions.

The amide bond itself is a critical pharmacophoric element. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively. In many enzyme-inhibitor complexes, such as with histone deacetylases (HDACs), the benzamide's carbonyl group coordinates with a zinc ion in the active site, while the N-H forms a hydrogen bond with a nearby amino acid residue.[3]

The following diagram illustrates the key pharmacophoric features of the N-(3-ethoxyphenyl)benzamide scaffold and highlights the regions amenable to chemical modification.

Caption: Key pharmacophoric elements of the N-(3-ethoxyphenyl)benzamide scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of N-(3-ethoxyphenyl)benzamide derivatives is generally straightforward, allowing for the rapid generation of analog libraries for SAR studies. The most common approach involves the coupling of a substituted benzoic acid with 3-ethoxyaniline.

General Synthesis Workflow

The following diagram outlines a typical synthetic workflow for the preparation of N-(3-ethoxyphenyl)benzamide analogs.

Caption: General synthetic workflow for N-(3-ethoxyphenyl)benzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-ethoxyphenyl)benzamide

This protocol is adapted from the work of Abbasi et al. and describes the synthesis of the parent compound from its hydroxylated precursor.[1][4]

Step 1: Synthesis of the Precursor, N-(3-hydroxyphenyl)benzamide

-

In a suitable reaction vessel, dissolve 3-aminophenol (1 equivalent) in an appropriate aqueous medium.

-

Add benzoyl chloride (1 equivalent) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. The formation of a precipitate indicates product formation.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Recrystallize the crude product from methanol to yield pure N-(3-hydroxyphenyl)benzamide.

Step 2: O-Alkylation to Yield N-(3-ethoxyphenyl)benzamide

-

In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To the resulting sodium ethoxide solution, add N-(3-hydroxyphenyl)benzamide (1 equivalent).

-

Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with cold water.

-

Collect the resulting precipitate by filtration. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-(3-ethoxyphenyl)benzamide.

Biological Evaluation Protocol: Cholinesterase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against AChE and BChE, based on the Ellman's method.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of N-(3-ethoxyphenyl)benzamide derivatives can be attributed to their ability to interact with a range of enzymes and receptors. Here, we explore the mechanisms of action for some of the key target classes.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels in the synaptic cleft.[5] This mechanism is the basis for the use of cholinesterase inhibitors in the symptomatic treatment of Alzheimer's disease.[6]

The following diagram illustrates the role of cholinesterases in cholinergic signaling and the effect of their inhibition.

Caption: Inhibition of cholinergic signaling by N-(3-ethoxyphenyl)benzamide.

Kinase Inhibition

Many benzamide derivatives have been developed as potent kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.[7]

For example, the Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML).[8] Inhibitors of Bcr-Abl, such as imatinib, which contains a related N-phenyl-aminopyrimidine core, have revolutionized the treatment of this disease.[9]

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are an emerging class of anti-cancer agents that act by preventing the deacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[10] The benzamide moiety in some HDAC inhibitors serves as a zinc-binding group that chelates the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[11]

The diagram below depicts the general mechanism of HDAC inhibition and its downstream cellular consequences.

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Conclusion and Future Directions

The N-(3-ethoxyphenyl)benzamide scaffold is a rich source of chemical diversity for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be manipulated to optimize activity against a range of biological targets. The straightforward synthesis of these compounds makes them an attractive platform for library generation and high-throughput screening.

Future research in this area should focus on:

-

Expanding the SAR: A more systematic exploration of substitutions on both the benzoyl and N-phenyl rings is needed to build a more comprehensive SAR map for various targets.

-

Target Deconvolution: For derivatives with promising phenotypic activity, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and guiding further optimization.

-

Multi-Targeted Agents: The inherent promiscuity of the benzamide scaffold could be harnessed to design multi-targeted ligands, which may offer advantages in complex diseases like cancer and neurodegenerative disorders.

-

Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of N-(3-ethoxyphenyl)benzamide derivatives and contribute to the development of the next generation of innovative medicines.

References

- Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). Cells, 11(3), 395.

- BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. (2021). Frontiers in Oncology, 11, 637209.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2021). International Journal of Molecular Sciences, 22(21), 11595.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3245-3249.

- HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (2021). Cancers, 13(17), 4328.

- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2012).

- In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). Open Journal of Medicinal Chemistry, 15, 1-17.

- Mechanisms of HDACs in cancer development. (2023). Frontiers in Oncology, 13, 1176219.

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). Journal of Medicinal Chemistry, 65(17), 11659-11681.

- Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (2021). Current Neuropharmacology, 19(9), 1544–1559.

- Structure-Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018). Open Lab Notebooks.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). Molecules, 19(5), 6538-6551.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Letters in Applied NanoBioScience, 10(4), 2821-2827.

- Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. (2004). Blood, 104(11), 3.

- The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2017). Herald Scholarly Open Access.

- What are HDAC inhibitors and how do they work?. (2024).

-

Acetylcholine. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2018). Current Neuropharmacology, 16(7), 1018–1031.

- Biochemistry | Acetylcholinesterase (Part 1) AND Neuron Signaling: Esterase Mechanisms (Part 1). (2014, December 13).

- bcr-abl Translocation Mechanism | Philadelphia Chromosome. (2020, August 18). MEDSimplified. [Video]. YouTube.

- Cholinesterase Inhibitor Reveals Synergistic Potential for Neural Stem Cell-Based Therapy in the 5xFAD Mouse Model of Alzheimer's Disease. (2024). International Journal of Molecular Sciences, 25(1), 543.

- Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. (2007). Journal of Medicinal Chemistry, 50(1), 125-135.

- Design and synthesis of N-(3-sulfamoylphenyl)amides as Trypanosoma brucei leucyl-tRNA synthetase inhibitors. (2021). European Journal of Medicinal Chemistry, 217, 113319.

- Molecular biology of bcr-abl1–positive chronic myeloid leukemia. (2012). Blood, 120(12), 2357–2366.

- Structure-Activity Relationship of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide for SYK Inhibitor Development. (2025). Benchchem.

- Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. (2009). Current Medicinal Chemistry, 16(15), 1829–1863.

- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry.

- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). Biomolecules, 9(11), 698.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]

- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempublishers.com [chempublishers.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of N-(3-ethoxyphenyl)benzamide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of N-(3-ethoxyphenyl)benzamide, a representative benzamide-class compound. We delve into the causal relationships behind experimental choices, presenting field-proven, self-validating protocols for determining thermodynamic solubility in biorelevant media and assessing chemical stability under forced degradation conditions. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" and the practical "how" for generating a robust data package that informs downstream formulation and development decisions.

Introduction